Product packaging for 10-Hydroxyoctadec-8-en-6-ynoic acid(Cat. No.:CAS No. 117240-54-7)

10-Hydroxyoctadec-8-en-6-ynoic acid

Cat. No.: B14292580
CAS No.: 117240-54-7
M. Wt: 294.4 g/mol
InChI Key: FPBPRIGRWBZTAC-UHFFFAOYSA-N
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Description

10-Hydroxyoctadec-8-en-6-ynoic acid is a synthetic long-chain fatty acid classified among the oxygenated derivatives of C18 fatty acids, a broad class of compounds known as octadecanoids . These lipids are of significant research interest due to their roles as signaling molecules and their potential mediation of various biological processes. The structure of this compound features a conjugated system with both a double (alkene) and a triple bond (alkyne), which, along with the carboxylic acid and hydroxy functional groups, makes it a molecule with unique chemical properties and reactivity . While the specific biological mechanisms of this compound are still an active area of investigation, research into structurally similar enynolic acids, such as helenynolic acid, suggests that fatty acids containing hydroxy and alkyne groups can possess notable bioactivity . Furthermore, octadecanoids in general have been shown to be involved in the regulation of inflammation, nociception (pain perception), and cell proliferation . The presence of distinct functional groups makes this compound a promising scaffold for exploring interactions with enzymatic targets and cellular receptors. Researchers may find it valuable as a standard in analytical chemistry, a building block in organic synthesis, or a probe for studying the structure-activity relationships of bioactive lipids in physiological and pathophysiological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B14292580 10-Hydroxyoctadec-8-en-6-ynoic acid CAS No. 117240-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117240-54-7

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

10-hydroxyoctadec-8-en-6-ynoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-5,7-8,10-11,13-14,16H2,1H3,(H,20,21)

InChI Key

FPBPRIGRWBZTAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=CC#CCCCCC(=O)O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution

Microbial Production of Hydroxylated Fatty Acids

Microorganisms are well-documented producers of a wide array of hydroxylated fatty acids, often through the enzymatic hydration of unsaturated fatty acids. nih.gov These compounds play various roles in microbial physiology and ecology.

While there is no scientific literature indicating that Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) or Lactobacillus acidophilus produce 10-Hydroxyoctadec-8-en-6-ynoic acid, these bacteria are known to synthesize other hydroxylated fatty acids.

Lactiplantibacillus plantarum has been shown to produce 10-hydroxy-12(Z)-octadecenoic acid from linoleic acid. nih.gov This bacterium, widely used as a starter culture in fermented foods, possesses a multi-component enzyme system capable of hydrating unsaturated fatty acids. nih.govmdpi.com

Lactobacillus acidophilus also demonstrates significant hydratase activity. wikipedia.orgnih.gov Studies have shown it transforms linoleic acid into a mixture of hydroxylated fatty acids, primarily 10-hydroxy-cis-12-octadecenoic acid. researchgate.netnih.gov This process is considered an intermediate step in the microbial production of conjugated linoleic acid (CLA). researchgate.net

Table 1: Hydroxylated Fatty Acids Produced by Selected Lactic Acid Bacteria

Bacterial Species Precursor Fatty Acid Produced Hydroxylated Fatty Acid Reference
Lactiplantibacillus plantarum Linoleic Acid 10-hydroxy-12(Z)-octadecenoic acid nih.gov
Lactobacillus acidophilus Linoleic Acid 10-hydroxy-cis-12-octadecenoic acid researchgate.netnih.gov

The genus Stenotrophomonas includes species known for their diverse metabolic capabilities, including the modification of fatty acids. However, the production of this compound has not been reported.

Stenotrophomonas maltophilia , an aerobic, gram-negative bacillus found in various environments, is capable of hydroxylating fatty acids. nih.gov Research indicates that this bacterium selectively hydroxylates fatty acids at the 3-position (alpha-hydroxylation). acs.org The presence of hydroxylated fatty acids in its cell membrane is thought to be an adaptive mechanism to environmental stressors. researchgate.net

Stenotrophomonas nitritireducens has been identified as a producer of 10-hydroxy fatty acids. This bacterium exhibits unique regiospecificity, converting C16 and C18 cis-9 unsaturated fatty acids, such as linoleic acid, into their corresponding 10-hydroxy derivatives. For example, it converts linoleic acid to 10-hydroxy-12(Z)-octadecenoic acid with high specificity and yield. wou.edu

The yeast Candida boidinii is known for its ability to metabolize a variety of carbon sources. While its lipid composition has been studied, particularly its content of unsaturated fatty acids and phospholipids, there is no evidence in the scientific literature to suggest it produces this compound or other complex acetylenic fatty acids. nih.gov The focus of research on Candida species' fatty acid metabolism has often been on their role in biofilm formation and interactions with host environments. nii.ac.jp

The Roseobacter clade comprises a significant portion of marine bacterioplankton and is crucial in marine biogeochemical cycles. mdpi.com These bacteria are known to produce a variety of bioactive compounds. While their lipid profiles, rich in common C16:1 and C18:1 fatty acids, have been characterized, there are no reports of them synthesizing acetylenic or en-yne fatty acids like this compound. nih.gov

Algal and Plant Sources of Hydroxylated Unsaturated Fatty Acids

Marine algae and some plants are rich sources of structurally diverse fatty acids, including hydroxylated and polyunsaturated variants, which often possess potent biological activities.

There is no scientific evidence that the red alga Tricleocarpa jejuensis produces the specific compound this compound. However, this marine alga is a known source of a mixture of other C18 hydroxylated unsaturated fatty acids. nih.gov

Bioassay-guided fractionation of extracts from Tricleocarpa jejuensis led to the identification of four isomeric hydroxy fatty acids with algicidal properties. One of these compounds is (E)-10-hydroxyoctadec-8-enoic acid . nih.gov It is noteworthy that a synthetic derivative of a related compound, where a double bond was replaced with a triple bond (a propargylic derivative), showed enhanced biological activity, suggesting the potential significance of the alkyne group. This finding, while related to synthetic chemistry, underscores the interest in acetylenic fatty acids.

Table 2: Hydroxylated C18 Unsaturated Fatty Acids from Tricleocarpa jejuensis

Compound Name Chemical Structure Reference
(E)-9-hydroxyoctadec-10-enoic acid C₁₈H₃₄O₃ nih.gov
(E)-10-hydroxyoctadec-8-enoic acid C₁₈H₃₄O₃ nih.gov
(E)-11-hydroxyoctadec-12-enoic acid C₁₈H₃₄O₃ nih.gov

Seed Oils

While many plant seed oils are rich sources of unusual fatty acids, extensive analysis has not identified this compound in the following species:

Helichrysum bracteatum (Strawflower): The seed oil of Helichrysum bracteatum is known to contain other acetylenic fatty acids. Notably, it is a source of helenynolic acid (9-hydroxy-trans-10-octadecen-12-ynoic acid) and crepenynic acid (cis-9-octadecen-12-ynoic acid). wikipedia.orgnih.gov However, the specific isomer this compound is not reported as a constituent.

Crepis vesicaria (Beaked Hawk's-beard): Species within the Crepis genus are well-documented producers of crepenynic acid, sometimes in high concentrations. gerli.comnih.gov Despite detailed analyses of the fatty acid profiles of Crepis seed oils, there is no evidence for the presence of this compound. mdpi.com

Jatropha gossypifolia and Hevea brasiliensis (Rubber Tree): The seed oils of these species have been studied for their composition, primarily revealing common fatty acids and, in some cases, other hydroxy fatty acids like ricinoleic acid. Current literature does not report the presence of acetylenic fatty acids like this compound in these oils.

Table 1: Acetylenic and Other Unusual Fatty Acids in Selected Seed Oils

Plant Species Reported Unusual Fatty Acid(s) Is this compound Present?
Helichrysum bracteatum Helenynolic acid, Crepenynic acid wikipedia.orgnih.gov Not Reported
Crepis vesicaria Crepenynic acid gerli.comnih.gov Not Reported
Jatropha gossypifolia Ricinoleic acid Not Reported
Hevea brasiliensis Ricinoleic acid Not Reported

Plant Metabolomics Studies

Dendrobium nobile : Metabolomic studies of this orchid species have identified a wide array of compounds, including various fatty acid metabolites. However, these analyses have not documented the presence of this compound.

Occurrence in Animal Tissues and Biological Fluids

Mus musculus (House Mouse): Lipidomic analysis of mouse tissues, including the lung, serum, and colon, is a common research practice to understand physiological and pathological processes. While a vast range of fatty acids have been identified, there are no reports in the available scientific literature confirming the presence of this compound in Mus musculus. Plant-derived acetylenic fatty acids are generally not found in animal tissues unless they are absorbed through diet, and their subsequent metabolism can alter their structure. nih.gov

Chemical Synthesis and Structural Modification of Hydroxyoctadec 8 En 6 Ynoic Acid Analogs

Strategies for De Novo Chemical Synthesis of Hydroxylated Enynes

De novo synthesis, or the creation of molecules from simple precursors, offers a powerful route to novel hydroxylated enynes. This approach allows for precise control over the molecular architecture, enabling the synthesis of structures not readily found in nature.

Convergent and Linear Synthesis Approaches

The construction of complex molecules like hydroxylated enynes can be approached through two primary strategies: linear and convergent synthesis.

Table 1: Comparison of Linear and Convergent Synthesis Approaches

Feature Linear Synthesis Convergent Synthesis
Strategy Step-by-step, sequential construction from a single starting material. youtube.com Independent synthesis of molecular fragments followed by their assembly. youtube.comwikipedia.org
Efficiency Can be less efficient, especially for complex molecules, due to long reaction sequences. youtube.comchemistnotes.com Generally more efficient with higher overall yields for complex targets. chemistnotes.com
Flexibility Less flexible, as the reaction order is fixed. fiveable.me More flexible, allowing for optimization of individual fragment syntheses. fiveable.me
Application Simpler for less complex structures. fiveable.me Preferred for complex, large, or symmetric molecules. youtube.comwikipedia.org

Methodologies for Introducing Hydroxyl, Double, and Triple Bonds

The synthesis of 10-hydroxyoctadec-8-en-6-ynoic acid and its analogs requires precise methods for introducing its key functional groups: a hydroxyl group, a double bond, and a triple bond.

Hydroboration-Oxidation: This two-step reaction sequence is a common method for the anti-Markovnikov hydration of alkenes and alkynes, which can be used to introduce a hydroxyl group at a specific position.

Cross-Metathesis: Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for forming carbon-carbon double bonds. This reaction can be used to couple two smaller alkene fragments, providing a versatile method for building the carbon skeleton of fatty acids. frontiersin.org

Alkynylation: The introduction of a triple bond, or alkyne, can be achieved through various methods. One common approach involves the use of organometallic reagents, such as acetylides, which can act as nucleophiles in substitution or addition reactions. Alkynylation of chiral terminal epoxides is a strategy used in the synthesis of unsaturated chiral secondary alcohols. nih.govnih.gov

Grignard Reagents: Grignard reagents are versatile organomagnesium compounds that can be used to form new carbon-carbon bonds. They are instrumental in the synthesis of both saturated and unsaturated fatty acids by reacting with electrophiles like epoxides. nih.govnih.gov

Asymmetric and Stereoselective Synthesis of Chiral Hydroxy Fatty Acids

Many biologically active hydroxy fatty acids are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The specific stereochemistry of the hydroxyl group is often crucial for its biological function. Therefore, the development of asymmetric and stereoselective synthesis methods is of great importance. nih.govnih.gov

One successful strategy involves the use of a "chiral pool," which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or monosaccharides. ddugu.ac.in Another powerful approach is the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. ddugu.ac.in For instance, an organocatalytic step can be employed for the synthesis of chiral terminal epoxides, which can then be converted to chiral secondary alcohols through reactions with alkynylides or Grignard reagents. nih.govnih.gov These chiral alcohols are key intermediates in the synthesis of enantiomerically pure hydroxy fatty acids. nih.govnih.gov The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. ddugu.ac.in

Semi-Synthesis and Biocatalytic Approaches

In addition to purely chemical methods, semi-synthesis and biocatalysis offer powerful and often more environmentally friendly alternatives for the production of hydroxy fatty acids.

Enzymatic Modification of Fatty Acid Substrates

Enzymes are highly specific and efficient catalysts that can be used to modify fatty acid substrates with remarkable precision. This field, known as biocatalysis, has gained significant attention for the synthesis of valuable fatty acid derivatives. nih.gov

Lipases: These enzymes are widely used in the modification of fats and oils. nih.gov They can catalyze a variety of reactions, including hydrolysis, esterification, and transesterification, to tailor the fatty acid content of triglycerides. nih.govnih.gov For example, lipases from Candida antarctica (Novozym® 435) and Rhizomucor miehei have been successfully used in the synthesis of various esters and the modification of fatty acid profiles. nih.govnih.gov

Hydratases: Fatty acid hydratases catalyze the addition of water to a carbon-carbon double bond of an unsaturated fatty acid to form a hydroxy fatty acid. nih.govnih.govconsensus.app This provides a direct and selective method for introducing a hydroxyl group. Novel hydratases from organisms like Lactobacillus acidophilus have been identified that show regioselectivity for different double bonds in fatty acids like linoleic acid. nih.gov

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the context of fatty acid synthesis, they can be used to convert a hydroxyl group to a keto group or vice versa. PQQ-dependent alcohol dehydrogenases are a class of these enzymes found in methylotrophic bacteria. nih.gov

Whole-Cell Biotransformations for Hydroxy Fatty Acid Production

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. These whole-cell biotransformations leverage the intact metabolic pathways within the microorganism to carry out multi-step syntheses.

Recombinant Escherichia coli has been engineered to produce a variety of hydroxy fatty acids. nih.govnih.gov By introducing genes for specific enzymes, such as oleate (B1233923) hydratase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase, researchers have successfully converted renewable resources like olive oil and soybean oil into valuable C9 chemicals, including 9-hydroxynonanoic acid. nih.gov This approach can be influenced by the fatty acid composition and purity of the starting material. nih.gov Furthermore, metabolic engineering strategies are being employed to improve the yield and productivity of ω-hydroxy fatty acids in E. coli by enhancing enzyme stability and increasing the host's tolerance to fatty acids. nih.gov

Table 2: Enzymes Used in the Biocatalytic Synthesis of Hydroxy Fatty Acids

Enzyme Class Function Example Organism/Source
Lipase Esterification, transesterification, hydrolysis of fats and oils. nih.gov Candida antarctica, Rhizomucor miehei. nih.govnih.gov
Hydratase Adds water to a double bond to form a hydroxyl group. nih.govnih.govconsensus.app Lactobacillus acidophilus. nih.gov
Alcohol Dehydrogenase Interconverts alcohols and aldehydes/ketones. nih.gov Methylopila sp. nih.gov
P450 Monooxygenase Introduces a hydroxyl group into a C-H bond. nih.gov Priestia megaterium (P450BM3). acs.org

Derivatization for Functional Studies and Enhanced Biological Activity

The modification of bioactive lipids like this compound is a key strategy in medicinal chemistry. Derivatization, such as converting the carboxylic acid to an ester or transforming the molecule into a lactone, can alter properties like solubility, stability, and cell permeability, which in turn can lead to enhanced biological activity. mdpi.comnih.gov These new analogs are instrumental in structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the compound's effects.

Esterification (e.g., Ethyl Esters)

Esterification of the carboxylic acid group in hydroxy fatty acids is a common strategy to increase their lipophilicity and facilitate cellular absorption. mdpi.com The conversion to an ethyl ester, for instance, can lead to enhanced cytotoxic effects in certain cancer cell lines compared to the parent free acid. mdpi.com This approach has been explored for various hydroxy fatty acids to improve their therapeutic potential. nih.govnih.gov

The synthesis of fatty acid ethyl esters can be achieved through several methods. A one-pot tandem oxidation-Wittig process has been successfully used for the synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester (10H2DA-EE) from 1,8-octanediol. acgpubs.org This method involves the oxidation of the terminal diol to an aldehyde, which then reacts with a Wittig reagent, such as (Ph3P=CHCO2Et), in the presence of a catalyst like manganese dioxide (MnO2) to form the α,β-unsaturated ester. acgpubs.org Subsequent hydrolysis of the ester can yield the free acid. acgpubs.org This synthetic route circumvents the need to prepare and isolate intermediate aldehydes, making it an efficient process. acgpubs.org While this specific example relates to a different hydroxy fatty acid, the principles of esterification are broadly applicable.

Table 1: Examples of Ester Derivatives of Hydroxy Fatty Acids
Derivative NameParent CompoundSignificance/ApplicationReference
(E)-10-hydroxy-2-decenoic acid ethyl ester (10H2DA-EE)(E)-10-hydroxy-2-decenoic acid (10H2DA)Synthesized via a one-pot tandem oxidation-Wittig process; serves as a precursor to the parent acid. acgpubs.org
Fatty acid esters of hydroxy fatty acids (FAHFAs)Various Hydroxy Fatty AcidsClass of lipids with anti-diabetic and anti-inflammatory effects; esterification can enhance biological activity. nih.gov
Oleate and stearate (B1226849) conjugates of 7-hydroxy-flavone7-hydroxy-flavoneConjugation increased cytotoxicity towards prostate cancer cells. mdpi.com

Preparation of Lactone Derivatives

Lactones, which are cyclic esters, can be formed from hydroxy fatty acids through intramolecular cyclization (lactonization). wikipedia.org This process typically occurs when the hydroxyl group is positioned at the C4 (to form a γ-lactone) or C5 (to form a δ-lactone) position relative to the carboxylic acid. nih.gov The formation of a lactone ring significantly alters the molecule's shape and chemical properties, often resulting in distinct biological activities and uses as flavor and fragrance compounds. nih.govmdpi.com

The synthesis of lactones from unsaturated hydroxy fatty acids is a well-established field. For example, γ-decalactone, a valuable flavor compound, can be produced from ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) through microbial biotransformation. researchgate.net This process often involves the shortening of the fatty acid chain via β-oxidation until the hydroxyl group is in a favorable position for spontaneous lactonization. mdpi.com

For a compound like this compound, lactonization would require preliminary chemical modifications. The existing hydroxyl group at the C10 position is not suitably located for direct cyclization with the C1 carboxyl group to form a stable 5- or 6-membered ring. However, synthetic strategies could be employed to create lactone derivatives. These might involve:

Oxidative cleavage of the double bond followed by further functional group manipulations to generate a new carboxylic acid or alcohol at a different position, enabling subsequent lactonization.

Microbial or enzymatic processes that can introduce a hydroxyl group at a different position (e.g., C4 or C5) or modify the carbon chain length. nih.gov The use of unspecific peroxygenases, for instance, has been shown to selectively hydroxylate fatty acids at the C4 and C5 positions, leading to the formation of the corresponding γ- and δ-lactones. nih.gov

The synthesis of lactones can also be achieved through purely chemical routes, such as the organocatalytic synthesis of fatty γ-lactones from terminal epoxides, which are then converted to 5-hydroxy terminal alkenes and subsequently oxidized to form the lactone. mdpi.com

Table 2: Lactone Formation from Hydroxy Fatty Acids
Lactone TypePrecursor RequirementFormation MethodExample
γ-Lactone (5-membered ring)4-Hydroxy fatty acidIntramolecular esterification (Lactonization)γ-Decalactone from 4-hydroxydecanoic acid
δ-Lactone (6-membered ring)5-Hydroxy fatty acidIntramolecular esterification (Lactonization)δ-Decalactone from 5-hydroxydecanoic acid

Advanced Analytical Methodologies for Hydroxyoctadec 8 En 6 Ynoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of novel compounds. For 10-hydroxyoctadec-8-en-6-ynoic acid, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy would be required for full characterization.

Nuclear Magnetic Resonance (NMR: ¹H NMR, ¹³C NMR)

Detailed ¹H NMR and ¹³C NMR data are crucial for confirming the carbon skeleton, the positions of the hydroxyl group, the double bond, and the triple bond, as well as the carboxylic acid moiety. However, no specific chemical shifts or coupling constants for this compound have been reported in the available scientific literature. For related compounds, such as other hydroxy fatty acids, NMR is a standard characterization tool caltech.edu. For instance, supporting information in various chemical synthesis papers often provides detailed NMR data tables for newly synthesized molecules, but none were found for the target compound thno.orgrsc.org.

Mass Spectrometry (MS, GC-MS, Py-GC/MS, ESI-Q-ToF, MALDI-ToF MS, FAB-EBEB, LC-ESI-QFT)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. While general methodologies for the mass spectrometry of fatty acids are well-established hmdb.ca, and data for related compounds like (E)-10-hydroxy-8-octadecenoic acid have been mentioned hmdb.ca, specific mass spectra or fragmentation data for this compound are not available. Techniques like Electrospray Ionization (ESI) combined with Time-of-Flight (ToF) or Quadrupole Fourier Transform (QFT) would be ideal for high-resolution mass determination nih.gov.

Infrared Spectroscopy (IR, FTIR)

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), carboxylic acid (C=O and -OH), carbon-carbon double bond (C=C), and carbon-carbon triple bond (C≡C) groups. While general IR spectra of organic acids and other phytochemicals are frequently published researchgate.netnih.gov, no specific IR spectrum for this compound could be located.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about conjugated systems within a molecule. The conjugated en-yne system in this compound is expected to produce a characteristic absorption maximum (λmax) in the UV region. Studies on other conjugated systems in natural products often report UV-Vis data researchgate.netnih.gov, but specific data for the target compound is absent from the reviewed literature banglajol.info.

Chromatographic Separation and Quantification

Chromatographic techniques are vital for the isolation, purification, and quantification of specific compounds from complex mixtures.

Gas Chromatography (GC, GLC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like fatty acid methyl esters. To analyze this compound by GC, it would typically first be derivatized to its more volatile methyl ester. While GC and GC-MS are standard methods for fatty acid analysis, no specific retention times or chromatographic conditions for the analysis of this compound or its derivatives were found in the searched literature.

High-Performance Liquid Chromatography (HPLC, HPLC ESI-Q-ToF)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase.

A gradient elution system is often employed to achieve optimal separation, where the composition of the mobile phase is changed over the course of the analysis. d-nb.info For instance, a gradient system might start with a higher proportion of an aqueous solvent (e.g., water with 0.5% acetic acid) and gradually increase the proportion of an organic solvent like acetonitrile (B52724) (ACN). d-nb.info This allows for the effective elution of compounds with varying polarities.

When coupled with a sophisticated detector like an Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-ToF) mass spectrometer, HPLC provides powerful analytical capabilities. ESI facilitates the transfer of the analyte from the liquid phase to the gas phase as ions with minimal fragmentation. The Q-ToF analyzer then offers high-resolution and accurate mass measurements, enabling the precise determination of the molecular formula and aiding in the structural elucidation of the compound and its metabolites.

Table 1: Example of a Gradient Elution Program for HPLC Analysis

Time (minutes) % Aqueous Phase (0.5% Acetic Acid) % Organic Phase (Acetonitrile)
0 90% 10%
18 80% 20%
30 73% 27%
35 0% 100%
47 0% 100%
50 90% 10%
60 90% 10%

This table illustrates a generic gradient program; specific conditions must be optimized for this compound. This example is based on a method developed for other organic acids. d-nb.info

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis and separation of lipids and fatty acids. nih.govspringernature.com It is frequently used to monitor the progress of chemical reactions or to quickly screen extracts for the presence of target compounds. chemistryhall.com

For the analysis of this compound, silica (B1680970) gel plates (e.g., silica gel 60 or G F254) are typically used as the stationary phase. nih.govresearchgate.net The separation is achieved using a mobile phase, or developing solvent, tailored to the polarity of the compound. A common solvent system for separating fatty acids consists of a mixture of non-polar and slightly polar solvents, such as hexane, diethyl ether, and acetic acid. researchgate.net The acetic acid is included to suppress the ionization of the carboxylic acid group, resulting in sharper spots.

After the plate is developed, the separated compounds are visualized. Since fatty acids are often not visible under UV light unless they contain a chromophore, staining reagents are required. Common visualization methods include:

Iodine Vapor: The TLC plate is placed in a sealed chamber containing iodine crystals. The iodine vapor reacts reversibly with the double and triple bonds in the fatty acid, revealing them as brown spots. chemistryhall.comresearchgate.net

Bromocresol Green Indicator: This stain is specific for acidic compounds, which appear as yellow spots on a blue background. nih.gov

TLC is a valuable preliminary tool before proceeding to more quantitative methods like HPLC or GC/MS. nih.gov

Sample Preparation and Derivatization for Analysis

Extraction Techniques (e.g., Microwave-assisted Extraction)

The first step in the analysis of this compound from a biological or natural matrix is its efficient extraction. Microwave-Assisted Extraction (MAE) is a modern and highly efficient technique that offers significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption and shorter extraction times. nih.govnih.gov

In MAE, microwave energy is used to heat the solvent and sample, which increases the mass transfer rate of the analyte from the sample matrix into the solvent. nih.gov Key parameters that must be optimized for an effective MAE protocol include the choice of solvent, temperature, and extraction time. nih.gov For polar compounds like hydroxy fatty acids, solvents such as ethanol (B145695) or acetone (B3395972), often in aqueous solutions, are effective. nih.gov Research on other natural products has shown that using 50% aqueous ethanol or acetone can maximize extraction yields. nih.gov

Table 2: Example of Optimized MAE Parameters for Natural Compounds

Parameter Value
Solvent 50% (v/v) Ethanol in Water
Temperature 75-80 °C
Time 5-11 minutes

These parameters, based on studies of other natural compounds, provide a starting point for developing an extraction protocol for this compound. nih.govnih.gov

The MAE process generally results in higher extraction yields compared to conventional techniques in a fraction of the time. nih.gov

Derivatization for GC/MS Analysis (e.g., Methylation)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for separating and identifying volatile compounds. mdpi.com However, this compound, with its polar carboxylic acid and hydroxyl functional groups, has low volatility and is not suitable for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is necessary to convert these polar groups into less polar, more volatile forms. researchgate.net

Methylation: The carboxylic acid group is typically converted into a fatty acid methyl ester (FAME). This is commonly achieved through transesterification or methylation using reagents like:

Methanolic HCl or H₂SO₄: The sample is heated with a solution of hydrochloric or sulfuric acid in methanol. researchgate.net

Trimethylsulfonium Hydroxide (TMSH): This reagent allows for rapid and efficient methylation, even in an automated online process, which improves reproducibility. mdpi.com

Silylation: The hydroxyl group (-OH) must also be derivatized to increase volatility and prevent peak tailing during chromatographic analysis. sigmaaldrich.com This is accomplished by replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid. sigmaaldrich.com

The resulting derivatized molecule (a trimethylsilyl ether methyl ester) is significantly more volatile and thermally stable, making it amenable to analysis by GC/MS. sigmaaldrich.comnih.gov

Optimization of Analytical Conditions (e.g., retention times, peak areas, elution gradients)

To ensure that an analytical method is accurate, reliable, and reproducible, it must be thoroughly optimized and validated. d-nb.inforesearchgate.net This involves systematically adjusting conditions to achieve the best separation and detection and then testing the method's performance.

Optimization of Chromatographic Conditions:

Elution Gradient (HPLC): The gradient of the mobile phase is carefully adjusted to ensure that the target analyte is well-separated from other components in the sample, resulting in a sharp, symmetrical peak. d-nb.info

Retention Time: This is the time it takes for the analyte to pass through the column. Under optimized, stable conditions, the retention time for this compound should be consistent across multiple analyses. d-nb.info

Peak Area: The area under the chromatographic peak is directly proportional to the concentration of the analyte. d-nb.inforesearchgate.net This relationship forms the basis for quantitative analysis.

Method Validation: Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: A calibration curve is generated by plotting the peak area versus the concentration of standard solutions. The method is considered linear if the correlation coefficient (r²) is close to 1.0000. d-nb.inforesearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. d-nb.inforesearchgate.net These are calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.net

Precision: This measures the closeness of agreement between repeated measurements. It is usually expressed as the percent relative standard deviation (%RSD) for a series of analyses. d-nb.infomdpi.com

Accuracy: This refers to how close the measured value is to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. d-nb.inforesearchgate.net

Table 3: Key Parameters for Analytical Method Validation

Parameter Description Acceptable Value Example
Linearity (r²) Measures how well the calibration curve fits a straight line. ≥ 0.999
Precision (%RSD) Indicates the reproducibility of the measurement. ≤ 2%
Accuracy (% Recovery) Measures the agreement between the experimental and true value. 97-108%
LOD The lowest detectable concentration. e.g., 0.37 x 10⁻³ mg/mL
LOQ The lowest quantifiable concentration. e.g., 1.14 x 10⁻³ mg/mL

Values are examples based on validated methods for other organic acids and represent typical targets in method development. d-nb.inforesearchgate.net

Biological Roles and Activities in Non Human Systems

Role in Microbial Interactions and Metabolism

Detailed information regarding the specific involvement of 10-Hydroxyoctadec-8-en-6-ynoic acid in microbial metabolic pathways, such as the production of conjugated linoleic acid or its metabolism by gut microbiota, is not available in current scientific literature. Similarly, its effects on endophytic fungi have not been documented.

Intermediates in Conjugated Linoleic Acid (CLA) Production in Bacteria

There is currently no scientific evidence to suggest that this compound serves as an intermediate in the bacterial production of conjugated linoleic acid (CLA). Research on CLA biosynthesis in bacteria such as Lactobacillus and Bifidobacterium has identified other hydroxy fatty acids as precursors, but not this specific en-yne compound.

Contribution to Gut Microbiota Metabolism of Fatty Acids

The role of this compound in the metabolic activities of gut microbiota has not been investigated. Studies on fatty acid metabolism by gut bacteria have focused on the conversion of common dietary fatty acids, and the metabolic fate of this particular compound is unknown. mdpi.com

Effects on Endophytic Fungi in Plants

There is no available research documenting the effects of this compound on endophytic fungi in plants. Endophytic fungi are known to produce a wide array of bioactive secondary metabolites, but their interaction with this specific fatty acid has not been a subject of study. researchgate.net

Algicidal and Antimicrobial Activities

The bioactivity of this compound and its source, the red alga Laurencia glandulifera, has been explored more extensively in the context of its algicidal and antimicrobial properties.

Activity Against Harmful Algal Bloom (HAB) Species (e.g., Chattonella antiqua, Chattonella marina, Heterocapsa circularisquama, Karenia mikimotoi)

There are no specific studies that have evaluated the direct algicidal activity of purified this compound against the harmful algal bloom (HAB) species Chattonella antiqua, Chattonella marina, Heterocapsa circularisquama, or Karenia mikimotoi. These HAB species are known for their detrimental environmental and economic impacts, including mass mortalities of marine life. nih.govwhoi.edue-algae.org The toxicity of species like Karenia mikimotoi is complex and not fully understood, though it is known to produce various toxic compounds and reactive oxygen species. nih.govwhoi.eduwhoi.edu While bacteria and other natural products are being investigated for HAB control, the potential role of this compound in this context remains an area for future research. nih.govnih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Extracts from the red alga Laurencia glandulifera, the natural source of this compound, have demonstrated notable antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net This pathogen is a significant concern due to its ability to form biofilms and develop antibiotic resistance. mdpi.com

Research has shown that C15 acetogenins, a class of compounds to which this compound belongs, isolated from L. glandulifera exhibit antistaphylococcal properties. nih.govscispace.com Studies on various compounds from Laurencia species have identified potent antibacterial effects. researchgate.netresearchgate.net For instance, different classes of phytochemicals, including terpenoids and fatty acids, have been isolated from Laurencia species and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The table below summarizes the reported antistaphylococcal activity of compounds and extracts from Laurencia glandulifera.

Extract/Compound CategoryTest OrganismReported Activity
Compounds from L. glanduliferaAntistaphylococcalMIC: 8-256 mg/mL researchgate.net
C15 AcetogeninsAntistaphylococcalActive scispace.com

This table is based on data from studies on extracts and compound classes from Laurencia glandulifera, as specific data for this compound is not detailed.

Structure-Activity Relationship Studies for Algicidal Effects (e.g., importance of hydroxyl group, effect of triple bond)

Research into the algicidal properties of C18 hydroxy unsaturated fatty acids has highlighted the critical roles of specific functional groups in their bioactivity. Studies on fatty acids isolated from marine macroalgae and their synthetic analogs reveal that both the hydroxyl group and the degree of unsaturation are key structural elements for cytotoxicity against microalgae. nii.ac.jpnii.ac.jp For instance, a structure-activity relationship study of various C18 hydroxy fatty acids demonstrated that the presence of a hydroxyl group is crucial for their algicidal effects against harmful algal bloom (HAB) species like Chattonella antiqua. nii.ac.jp

Furthermore, the nature of the carbon-carbon bond significantly influences this activity. Comparative studies between an unsaturated fatty acid containing a double bond, (±)-E-12-hydroxyoctadec-10-enoic acid, and its analog with a triple bond, (±)-12-hydroxyoctadec-10-ynoic acid, showed that the latter exhibited more potent algicidal, bactericidal, and tumor cell cytotoxic effects. nii.ac.jp This suggests that replacing a double bond with a triple bond, creating a propargyl group, can enhance the cytotoxic potency of these bioactive fatty acids. nii.ac.jp The molecular surface area and shape of these fatty acids are also considered important factors in their algicidal mechanisms. researchgate.net

Cellular and Molecular Effects in In Vitro Models

Cytotoxic and Antiproliferative Activities in Mammalian Cell Lines (e.g., U937, HeLa, BV-2 microglial cells, A549, CaCo-2, HT29, MCF7, PC3, NLF cells)

The cytotoxic and antiproliferative effects of this compound and its analogs have been evaluated across various mammalian cell lines. The activity often depends on the specific cell type and the structure of the fatty acid derivative. nih.gov

For example, the related microbial metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA) was assessed for its effects on Caco-2 human colon adenocarcinoma cells, where it influenced intestinal barrier function rather than exhibiting overt cytotoxicity at the tested concentrations. nih.govnih.govresearchgate.net Similarly, short-chain fatty acids have demonstrated antiproliferative activity in DLD-1 colorectal cancer cells by inhibiting the expression of genes involved in DNA replication and cell proliferation. nih.gov In studies with other fatty acid derivatives, cytotoxic effects have been observed in MCF-7 and HeLa cells, often mediated by apoptosis induction and cell cycle arrest. nih.gov

The table below summarizes the cytotoxic and antiproliferative findings for related fatty acids across a range of cell lines. Note that data for the specific compound this compound is limited, and the findings are primarily based on its structural analogs.

Cell LineCompound TestedObserved EffectReference
Caco-210-hydroxy-cis-12-octadecenoic acid (HYA)Modulation of intestinal barrier function; suppression of TNF-α induced changes. nih.govnih.gov
DLD-1 (Colorectal Cancer)Short-chain fatty acids (SCFAs)Antiproliferative; inhibition of genes for DNA replication and cell cycle. nih.gov
MCF-7 (Breast Cancer)Fatty acid-containing plant extractsCytotoxic; induction of apoptosis and cell cycle arrest at G1 phase. nih.gov
HeLa (Cervical Cancer)Fatty acid-containing plant extractsCytotoxic; induction of apoptosis and cell cycle arrest at G2/M phase. nih.gov
Various Tumor Cells(±)-12-hydroxyoctadec-10-ynoic acidCytotoxic activity observed. nii.ac.jp

Anti-inflammatory Activities in Cellular Models (e.g., LPS-induced inflammation in mouse microglial cells)

Closely related hydroxy fatty acids demonstrate significant anti-inflammatory properties in cellular models. For instance, 10-hydroxy-cis-12-octadecenoic acid (HYA), a microbial metabolite of linoleic acid, has been shown to exert anti-inflammatory effects. ocl-journal.org Another related compound, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), inhibited the production of inflammatory cytokines induced by lipopolysaccharide (LPS) in various immune cells, including bone marrow-derived dendritic cells (BMDCs), peritoneal cells, and splenocytes. frontiersin.org This compound was also found to suppress the proliferation of CD4+ T cells. frontiersin.org The anti-inflammatory mechanisms of these fatty acid metabolites are linked to the modulation of critical signaling pathways, such as the NRF2 pathway and G-protein coupled receptors (GPCRs). frontiersin.org

Effects on Intestinal Epithelial Barrier Function and Associated Signaling Pathways (e.g., GPR40-MEK-ERK pathway)

The gut microbial metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA) has been identified as a key modulator of intestinal epithelial barrier function. nih.govnih.gov In in vitro models using Caco-2 cells, HYA ameliorates barrier impairment induced by inflammatory cytokines like TNF-α. nih.govnih.gov The mechanism involves the restoration of tight junction integrity by modulating the expression of key proteins such as occludin, zonula occludens-1 (ZO-1), and myosin light chain kinase. nih.govresearchgate.net

This protective effect is mediated, at least in part, through the GPR40-MEK-ERK signaling pathway. nih.gov HYA acts as an agonist for the G protein-coupled receptor GPR40, leading to its upregulation in Caco-2 cells. nih.govnih.gov Activation of GPR40 by HYA initiates a signaling cascade involving MEK and ERK, which in turn suppresses the expression of TNF receptor 2 (TNFR2). nih.gov The dampening of TNFR2 signaling helps to restore barrier function. The importance of this pathway was confirmed in experiments where the protective effects of HYA were nullified by the use of a GPR40 antagonist or a MEK inhibitor. nih.govnih.gov

Hypolipidemic Effects in Cellular Models

Hydroxy and oxo fatty acids derived from the microbial metabolism of polyunsaturated fatty acids have shown potential hypolipidemic effects in cellular models. Studies using the human hepatocellular carcinoma cell line HepG2 have been instrumental in elucidating these properties. researchgate.netkyoto-u.ac.jp Microbial metabolites such as 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA), and their derivatives significantly decreased the mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c) in HepG2 cells. researchgate.net SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids. By suppressing SREBP-1c, these fatty acids also down-regulate other lipogenic genes, an effect mediated through the inhibition of Liver X receptor α (LXRα) activity and the maturation of SREBP-1. researchgate.net These findings from cellular models suggest that such fatty acid metabolites may contribute to a lipid-lowering effect by inhibiting pathways of lipid synthesis. kyoto-u.ac.jp

Apoptosis Induction in Cellular Models

The induction of apoptosis, or programmed cell death, is a key mechanism by which various chemical compounds exert cytotoxic effects against cancer cells. While direct evidence for this compound is limited, studies on other structurally related fatty acids and compounds demonstrate this activity in several mammalian cancer cell lines. For instance, certain plant extracts containing fatty acids have been shown to induce apoptosis in both MCF-7 breast cancer cells and HeLa cervical cancer cells. nih.gov In another study, okadaic acid, a polyether fatty acid, was found to induce caspase-3 activation-dependent apoptosis in HepG-2 cells. nih.gov The process of apoptosis induction by antitumor agents is often linked to the cell cycle, with many compounds causing cell cycle arrest at specific phases, such as G2/M, which then leads to apoptosis. nih.gov

Impact on Histone Deacetylase (HDAC) Activity and Gene Expression in Cellular Models (e.g., STAT3)

There is no available research data on the effects of this compound on histone deacetylase (HDAC) activity. Similarly, its influence on the expression of genes, including the Signal Transducer and Activator of Transcription 3 (STAT3), has not been documented in scientific studies. While other fatty acids have been investigated as HDAC inhibitors, these findings cannot be attributed to this compound without specific experimental evidence.

Role in Plant Physiology (e.g., signal molecules, stress responses)

Information regarding the role of this compound in plant physiology is not present in the current body of scientific literature. Its potential function as a signaling molecule or its involvement in plant responses to biotic or abiotic stress has not been investigated or reported. While plants are known to produce a wide array of fatty acid-derived compounds that mediate physiological processes, the specific contribution of this compound remains unknown.

Chemical Ecology and Communication (e.g., semiochemicals, pheromone components in insects and mammals)

There are no scientific reports identifying this compound as a semiochemical, such as a pheromone component, in insects, mammals, or any other organisms. The field of chemical ecology has identified numerous fatty acid derivatives that play crucial roles in communication; however, this specific compound has not been implicated in such functions based on available data.

Metabolic Transformations and Fate in Biological Systems

Beta-Oxidation of Hydroxy Fatty Acids

Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into two-carbon acetyl-CoA units. wikipedia.orgaocs.org This process occurs within the mitochondria and peroxisomes and involves a cycle of four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgaocs.org

The presence of a hydroxyl group on the fatty acid chain, as seen in 10-Hydroxyoctadec-8-en-6-ynoic acid, introduces modifications to the standard beta-oxidation pathway. Generally, hydroxy fatty acids can be processed through beta-oxidation, although the specific enzymes involved may differ from those for saturated fatty acids. nih.gov The location of the hydroxyl group is a critical determinant of the metabolic route.

For this compound, the beta-oxidation process would theoretically proceed, shortening the carbon chain. However, the presence of the double and triple bonds at positions 8 and 6, respectively, would necessitate the action of auxiliary enzymes to handle these unsaturations. Isomerases and reductases are typically required to convert the configuration and saturation of the double bonds to allow the core beta-oxidation enzymes to act. The acetylenic (triple) bond presents a significant challenge to this pathway, and its metabolism may involve initial reduction or hydration before beta-oxidation can proceed.

Conversion to Other Fatty Acid Derivatives and Metabolites

In addition to beta-oxidation, this compound can be biotransformed into a variety of other fatty acid derivatives, each with distinct chemical properties and potential biological activities.

Lactones: Intramolecular esterification of hydroxy fatty acids leads to the formation of cyclic esters known as lactones. wikipedia.org This process, termed lactonization, can occur spontaneously or be enzyme-catalyzed. wikipedia.orgtutorchase.com Given the hydroxyl group at position 10, this compound could potentially cyclize to form a lactone ring. The size of the resulting lactone ring would depend on the position of the hydroxyl group relative to the carboxyl group. For instance, a 10-hydroxy fatty acid could form a δ-lactone (a six-membered ring) or a larger macrocyclic lactone. The formation of γ-lactones from 4-hydroxy acids is a common and often spontaneous process. wikipedia.org

Ketones: The hydroxyl group of a hydroxy fatty acid can be oxidized to a ketone group. This transformation is a key step in the beta-oxidation pathway, catalyzed by a hydroxyacyl-CoA dehydrogenase. youtube.com Therefore, a potential metabolite of this compound is 10-oxooctadec-8-en-6-ynoic acid. The formation of ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, is a major fate of acetyl-CoA derived from fatty acid oxidation, particularly in the liver under conditions of fasting or high fat intake. nih.govyoutube.comnih.govyoutube.com

Epoxides and Diols: The double bond within the this compound molecule, at position 8, is a substrate for epoxidation. This reaction, often catalyzed by cytochrome P450 (CYP) enzymes, introduces an epoxide ring across the double bond. nih.gov These epoxy fatty acids are biologically active signaling molecules. nih.govnih.gov The resulting epoxide can then be hydrolyzed by epoxide hydrolases, such as soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), to form a diol. nih.govnih.gov This would result in the formation of a 8,9-dihydroxy-10-hydroxyoctadec-6-ynoic acid. The formation of epoxides and their subsequent conversion to diols is a significant pathway in the metabolism of unsaturated fatty acids. nih.govkhanacademy.orgyoutube.com

Dicarboxylic Acids: Another metabolic fate for fatty acids is ω-oxidation, a process that occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group, followed by its oxidation to a carboxylic acid. nih.gov This results in the formation of a dicarboxylic acid. Unsaturated fatty acids can also be oxidatively cleaved at the site of a double bond to yield dicarboxylic acids. nih.govacs.org For this compound, this could lead to the formation of various dicarboxylic acids depending on the point of cleavage.

Amines: The formation of fatty acid amides is a known metabolic pathway, though less common than oxidation pathways. This process involves the conjugation of a fatty acid with an amine-containing molecule, such as an amino acid or a biogenic amine. While direct evidence for the amination of this compound is lacking, the general machinery for fatty acid amide synthesis exists within biological systems. nih.gov

Interaction with Specific Enzymes in Catabolic Pathways (e.g., Soluble Epoxide Hydrolase - sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids. nih.gov It catalyzes the hydrolysis of the epoxide ring to form the corresponding diol, a reaction that generally attenuates the biological activity of the parent epoxide. nih.gov

Q & A

Q. How should researchers design experiments to investigate the metabolic pathways involving this compound in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic fate. Combine in vitro assays (e.g., liver microsomes) with in vivo models (e.g., rodent studies). Analyze metabolites via untargeted metabolomics (LC-HRMS) and pathway mapping tools (e.g., KEGG). Address interspecies variability by testing multiple model organisms .

Q. What strategies are recommended for resolving contradictory data in studies on the bioactivity of this compound?

  • Methodological Answer :
  • Comparative analysis : Replicate experiments across independent labs using standardized protocols (e.g., cell lines, assay conditions).
  • Meta-analysis : Pool data from multiple studies to identify trends. Apply statistical models (e.g., random-effects models) to account for heterogeneity.
  • Mechanistic studies : Use CRISPR/Cas9 gene editing to validate target interactions (e.g., enzyme inhibition) and rule out off-target effects .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature : Test degradation kinetics at 4°C, 25°C, and 37°C.
  • pH : Expose the compound to buffers (pH 2–9) and monitor hydrolysis via UV-Vis or LC-MS.
  • Light sensitivity : Use amber vials and compare degradation rates under light vs. dark conditions. Report half-life (t1/2t_{1/2}) and degradation byproducts .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :
  • Negative controls : Use solvent-only or inactive analogs to rule out nonspecific effects.
  • Positive controls : Include known modulators of the target pathway (e.g., fatty acid synthase inhibitors).
  • Blinding : Implement double-blinding in animal or clinical studies to reduce bias. Document all steps to align with ICMJE reproducibility guidelines .

Data Analysis and Reporting

Q. How should researchers present spectral and chromatographic data for this compound in publications?

  • Methodological Answer :
  • Tables : Include retention times, λmax\lambda_{\text{max}}, and m/zm/z values with error margins (e.g., ±0.01 Da).
  • Figures : Annotate NMR/IR spectra with peak assignments and reference standards. Use high-resolution formats (e.g., .tiff) for clarity.
  • Supplementary Materials : Provide raw data files (e.g., .RAW, .D) and processing scripts (e.g., Python, R) for peer review .

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.